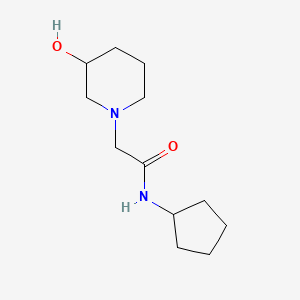
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. It is a small molecule drug that has shown potential in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. CPP-115 has been extensively studied for its pharmacological properties and mechanism of action.
Mechanism of Action
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-AT, N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide increases the levels of GABA in the brain, which can have a calming effect and reduce seizure activity.
Biochemical and Physiological Effects
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide has been shown to increase the levels of GABA in the brain, which can have a calming effect and reduce seizure activity. It has also been shown to increase the levels of dopamine in the brain, which can reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide has several advantages for use in lab experiments. It is a small molecule drug that can easily cross the blood-brain barrier, making it an effective tool for studying the effects of GABA-AT inhibition in the brain. However, one limitation of N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide is that it has a short half-life, which can make it difficult to maintain consistent levels in the body over a long period of time.
Future Directions
There are several future directions for research on N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide. One area of interest is the development of new formulations of N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide that have a longer half-life and can be administered less frequently. Another area of interest is the study of the effects of N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, further studies are needed to fully understand the potential therapeutic applications of N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide in the treatment of neurological disorders.
Conclusion
In conclusion, N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide is a novel GABA-AT inhibitor that has shown potential in the treatment of various neurological disorders. Its mechanism of action involves increasing the levels of GABA in the brain, which can have a calming effect and reduce seizure activity. N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide has several advantages for use in lab experiments, but also has limitations due to its short half-life. Future research on N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide is needed to fully understand its potential therapeutic applications and to develop new formulations with a longer half-life.
Synthesis Methods
The synthesis of N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide involves a series of chemical reactions. The initial step involves the preparation of 3-hydroxypiperidine, which is then reacted with cyclopentylmagnesium bromide to form the corresponding Grignard reagent. This reagent is then reacted with N-acetyl-2-bromoacetamide to form N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide.
Scientific Research Applications
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications. Studies have shown that N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide has anticonvulsant effects and can reduce the frequency of seizures in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-cyclopentyl-2-(3-hydroxypiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-11-6-3-7-14(8-11)9-12(16)13-10-4-1-2-5-10/h10-11,15H,1-9H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZXIOCNUDVTJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

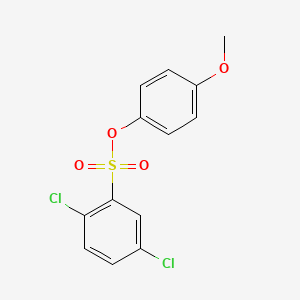
![2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7565011.png)
![[2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate](/img/structure/B7565015.png)
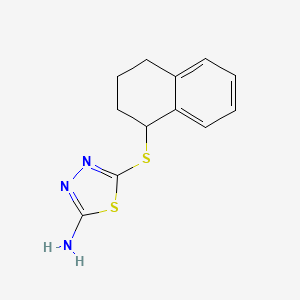
![5-Chloro-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methoxy]benzamide](/img/structure/B7565027.png)

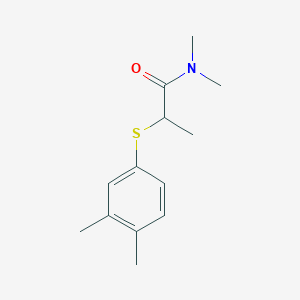

![3-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-1,1-diethylurea](/img/structure/B7565062.png)
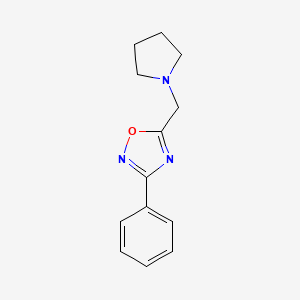
![2-[1-methyl-2,4-dioxo-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-3-yl]-N,N-bis(prop-2-enyl)acetamide](/img/structure/B7565079.png)

![5-methyl-N-[1-(2-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7565086.png)
![1-[4-(4-Methylpiperidine-1-carbonyl)phenyl]-3-[2-(4-phenylpiperazin-1-yl)propyl]urea](/img/structure/B7565088.png)